

In-depth Technical Guide to m-PEG3-S-Acetyl (CAS: 857284-78-7)

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Compound of Interest

Compound Name: *m*-PEG3-S-Acetyl

Cat. No.: B609249

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Core Compound Summary

m-PEG3-S-Acetyl, with the CAS number 857284-78-7, is a monofunctional polyethylene glycol (PEG) derivative that serves as a hydrophilic linker in the development of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a methoxy-terminated triethylene glycol (m-PEG3) chain and a terminal S-acetyl-protected thiol group. This compound is a valuable tool in chemical biology and drug discovery, enabling the conjugation of different molecular entities.

The primary application of **m-PEG3-S-Acetyl** lies in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. The PEG portion of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the S-acetyl group provides a stable, protected form of a highly reactive thiol.

Physicochemical Properties

A summary of the key quantitative data for **m-PEG3-S-Acetyl** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	857284-78-7	[1][2]
Molecular Formula	C ₉ H ₁₈ O ₄ S	[3]
Molecular Weight	222.30 g/mol	[3]
Appearance	Colorless to light yellow oil	[3]
Purity	Typically ≥95%	
Storage Conditions	-20°C for long-term storage	
Solubility	Soluble in most organic solvents (e.g., DMSO, DMF, DCM)	

Key Experimental Protocols

The utility of **m-PEG3-S-Acetyl** is centered around the deprotection of the S-acetyl group to reveal a free thiol, which can then be used in subsequent conjugation reactions.

S-Acetyl Deprotection to Generate Free Thiol

This protocol outlines the general procedure for the hydrolysis of the S-acetyl group.

Materials:

- **m-PEG3-S-Acetyl**
- Methanol (MeOH), degassed
- Aqueous sodium hydroxide (NaOH) solution (e.g., 0.5 M), degassed
- Hydrochloric acid (HCl) solution (e.g., 0.5 M), degassed
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Dissolve **m-PEG3-S-Acetyl** in degassed methanol under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Add the degassed aqueous NaOH solution dropwise to the reaction mixture.
- Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
- Once the reaction is complete, neutralize the mixture by adding the degassed HCl solution until the pH is approximately 7.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, m-PEG3-SH.

Note: The resulting free thiol is susceptible to oxidation and should be used immediately in the next step or stored under an inert atmosphere at low temperatures.

Conjugation of m-PEG3-SH to a Maleimide-Containing Moiety

This protocol describes the reaction of the deprotected thiol with a maleimide, a common strategy in bioconjugation and PROTAC synthesis.

Materials:

- m-PEG3-SH (freshly prepared from the deprotection of **m-PEG3-S-Acetyl**)

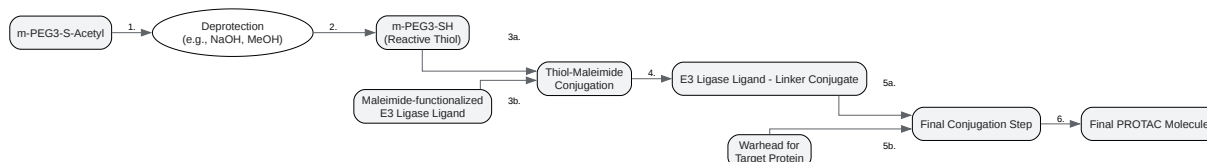
- Maleimide-functionalized molecule of interest
- Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 6.5-7.5, degassed)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed for solubility
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Dissolve the maleimide-functionalized molecule in the degassed reaction buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be added.
- Under an inert atmosphere, add a solution of freshly prepared m-PEG3-SH (typically 1.1-1.5 equivalents) to the maleimide solution.
- Stir the reaction mixture at room temperature. The reaction is usually rapid and can be monitored by LC-MS.
- Upon completion, the reaction mixture can be purified by standard chromatographic techniques such as reversed-phase HPLC to isolate the desired conjugate.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **m-PEG3-S-Acetyl** as a linker component follows a logical sequence of steps. The diagram below illustrates this general workflow.

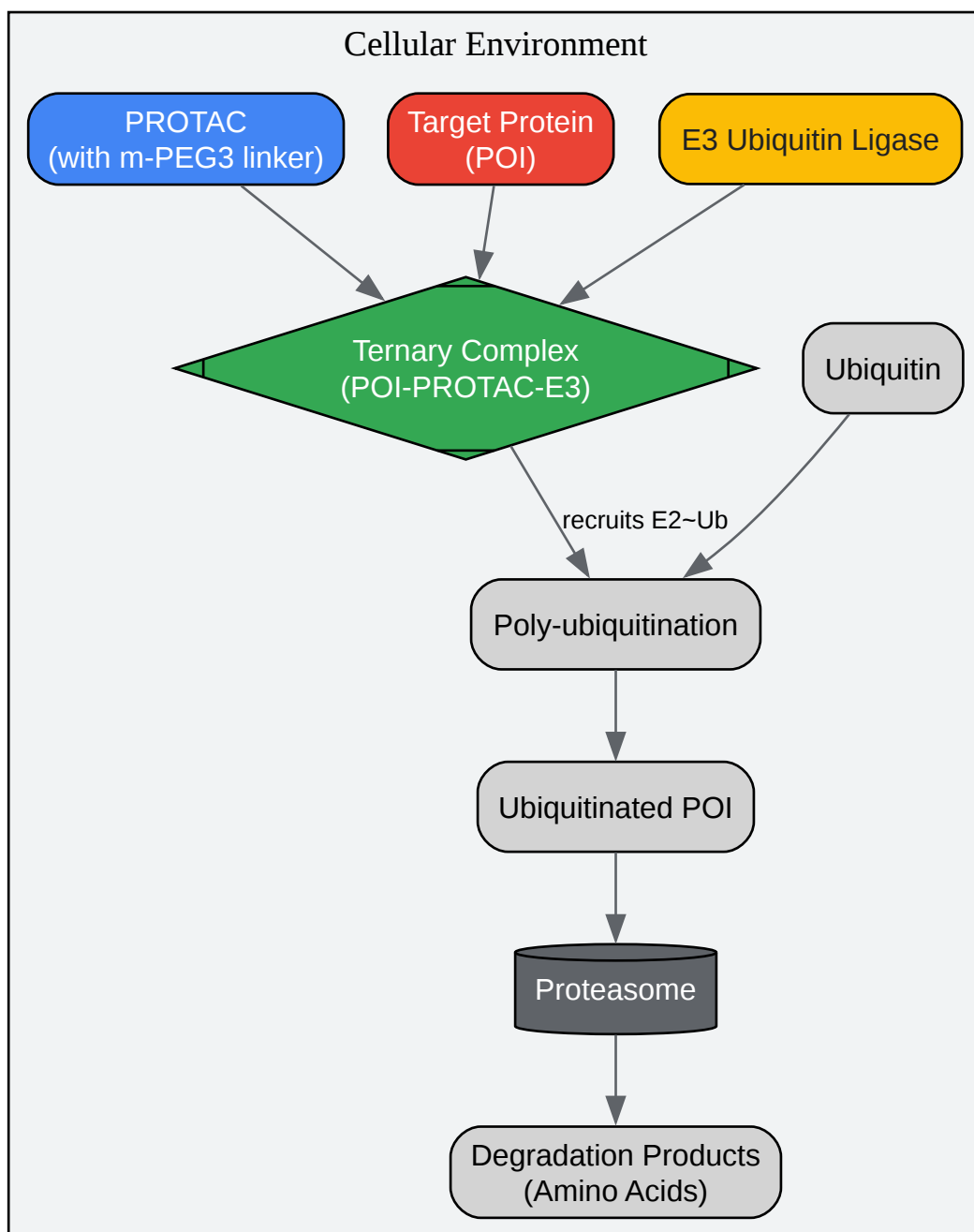


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Caption: General workflow for PROTAC synthesis using **m-PEG3-S-Acetyl**.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule containing the m-PEG3 linker facilitates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The diagram below depicts this signaling pathway.



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Caption: PROTAC mechanism of action for targeted protein degradation.

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